3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorophenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a metal-free homolytic aromatic alkylation protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Materials Science: The bicyclo[1.1.1]pentane core can be used in the development of new materials with enhanced mechanical properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The difluorophenyl group may enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A related compound with similar structural features but lacking the difluorophenyl group.
Cubane Derivatives: Compounds with a cubane core, which also offer unique structural properties and are used in similar applications.
Bicyclo[2.2.2]octane Derivatives: Another class of compounds with a different cage structure but comparable uses in medicinal chemistry and materials science.
Uniqueness
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the combination of the bicyclo[1.1.1]pentane core and the difluorophenyl group. This unique structure provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O2/c14-9-1-2-10(15)8(3-9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGIFXINCAJYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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